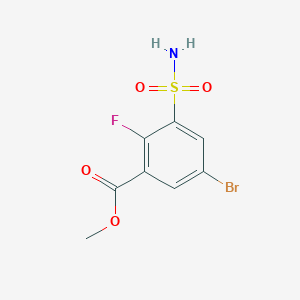
Methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate
Vue d'ensemble
Description
Methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate is a useful research compound. Its molecular formula is C8H7BrFNO4S and its molecular weight is 312.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate is an organic compound that has drawn attention due to its potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of halogen atoms (bromine and fluorine) and a sulfamoyl group attached to a benzoate structure. This structural composition is significant as it influences the compound's reactivity and interactions with biological systems, particularly in the context of drug development.
As a sulfonamide derivative, this compound may exert its biological effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound potentially inhibits bacterial enzymes such as dihydropteroate synthase, which is crucial for folic acid synthesis. This inhibition can disrupt bacterial growth and replication by preventing the synthesis of essential biomolecules like DNA and proteins.
- Interaction with Biomolecules : Studies suggest that the compound may interact with various proteins and enzymes, leading to inhibitory effects on specific biological pathways. Such interactions are critical for understanding its therapeutic potential against various diseases.
Biological Activity
Research indicates that this compound exhibits moderate cytotoxicity in human cell lines, including liver (THLE-3) and kidney (HEK 293) cells. This cytotoxicity was evaluated over a 72-hour period using established cell culture assays . The compound's selectivity for targeting pathogens over human cells is particularly noteworthy, as it suggests potential therapeutic applications with reduced off-target effects.
Case Studies
- Cytotoxicity Evaluation : In a study assessing various sulfonamide derivatives, this compound demonstrated significant cytotoxic effects against Trypanosoma brucei while exhibiting lower toxicity towards human liver and kidney cells. This selectivity highlights its potential as an anti-parasitic agent .
- Structure-Activity Relationship (SAR) : Research involving analogs of this compound has provided insights into how structural modifications can enhance its biological activity. For instance, substituents at specific positions on the phenyl ring were found to improve selectivity for T. brucei over human cells, suggesting avenues for further optimization in drug design .
Table 1: Cytotoxicity Data of this compound
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| THLE-3 (Liver) | 19 | >100 |
| HEK 293 (Kidney) | 21 | >100 |
| T. brucei | 6.4 | <0.019 |
Note: IC50 values represent the concentration required to inhibit cell viability by 50% .
Table 2: Structure-Activity Relationships of Analog Compounds
| Compound | Substituent | Cytotoxicity (µM) | Selectivity for T. brucei |
|---|---|---|---|
| Compound A | -CH3 | >250 | Moderate |
| Compound B | -Cl | 15 | High |
| Compound C | -Br | >100 | Low |
This table summarizes findings from SAR studies indicating how different substituents affect cytotoxicity and selectivity .
Propriétés
IUPAC Name |
methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO4S/c1-15-8(12)5-2-4(9)3-6(7(5)10)16(11,13)14/h2-3H,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTZHFUOWKDILX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















